molecular formula C12H18N2O2 B3059925 [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439897-95-6

[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No. B3059925
CAS RN: 1439897-95-6
M. Wt: 222.28
InChI Key: OSZLQODIPLFCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound. It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H18N2O2 . More detailed structural information, such as bond lengths and angles, would typically be obtained through experimental methods like X-ray crystallography, but such data does not appear to be readily available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. Basic properties like molecular weight and formula are available , but more specific properties like melting point, boiling point, solubility, and spectral data are not provided.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • The metabolism of a novel anti-cancer agent, which includes a methoxypyridine moiety similar to the query compound, was studied in rats. The compound was extensively metabolized, with major pathways including O-demethylation of methoxypyridine. This suggests potential metabolic pathways for compounds with similar structures (Lee et al., 2004).

Receptor Binding and Activity

  • Compounds with methoxypyridine structures have been evaluated for their binding affinities and selectivities for various receptors, including dopamine and serotonin receptors. For instance, a series of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines with a methoxypyridine substitution showed high affinities and selectivities for D4 dopamine receptors, indicating potential applications in neurological research (Enguehard-Gueiffier et al., 2006).

Drug Discovery and Synthesis

  • Novel compounds with methoxypyridine components have been synthesized and evaluated for various pharmacological activities. For example, benzamides containing methoxypyridine moieties were designed as potential neuroleptics, showing inhibitory effects on stereotyped behavior in rats. These findings highlight the utility of methoxypyridine structures in the development of new therapeutic agents (Iwanami et al., 1981).

Gastrointestinal and Neurological Effects

  • Research on novel serotonin receptor agonists, including compounds with methoxypyridine groups, has shown potential effects on gastrointestinal motility and central nervous system functions, suggesting applications in treating disorders related to these systems (Suzuki et al., 1998).

properties

IUPAC Name

[4-(4-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-10-2-5-14-11(8-10)12(9-13)3-6-16-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZLQODIPLFCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182265
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439897-95-6
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 2
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 3
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 6
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.